Amylocaine

Description

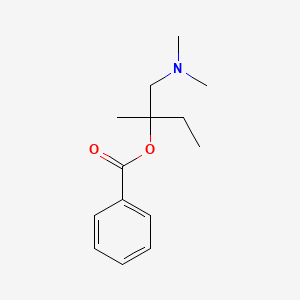

Despite the introduction of using cocaine injections for regional anesthesia in 1884, non-addictive substitutes were sought after immediately. Finally, in 1903 the world's first synthetic and non-addictive local anesthetic, amylocaine, was synthesized and patented under the name Forneaucaine by Ernest Fourneau at the Pasteur Institute. Elsewhere in English speaking countries it was referred to as Stovaine, given the meaning of the French word 'fourneau' as 'stove' in English. Although this compound could be administered topically or injected, it was most widely used for spinal anesthesia. Even though it certainly possessed less severe side effects than cocaine, the eventual development and clinical use of newer, more effective, and even safer local anesthetics like lidocaine, bupivicaine, and prilocaine in the 1940s and 1950s superseded and made the use of this compound obsolete.

RN given refers to parent cpd; structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1-(dimethylamino)-2-methylbutan-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-5-14(2,11-15(3)4)17-13(16)12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMBBCOBEAVDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

532-59-2 (hydrochloride) | |

| Record name | Amylocaine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6047862 | |

| Record name | Amylocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-26-8 | |

| Record name | Amylocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amylocaine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amylocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(dimethylamino)methyl]-1-methylpropyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYLOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRW683O56T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Early Pharmacological Research of Stovaine (Amylocaine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational pharmacological research on Stovaine (Amylocaine), the first synthetic local anesthetic. Synthesized in 1903 by Ernest Fourneau, Stovaine was developed as a non-addictive alternative to cocaine and saw widespread use, particularly in spinal anesthesia, in the early 20th century.[1] This document delves into the core pharmacological data, experimental methodologies, and mechanistic understanding of Stovaine as established by early researchers.

Quantitative Pharmacological Data

The early evaluation of Stovaine's pharmacological profile heavily relied on comparative studies against the then-standard, cocaine, and its contemporary, procaine. The following tables summarize the key quantitative findings from this era, primarily drawing from the seminal work of Smith and Hatcher (1917).

Table 1: Comparative Anesthetic Potency

The anesthetic potency of Stovaine was often assessed using the frog sciatic nerve block method. This involved exposing the nerve to a solution of the anesthetic and measuring the time until nerve conduction was blocked.

| Anesthetic | Concentration (%) | Time to Nerve Block (minutes) | Relative Potency (vs. Cocaine) |

| Stovaine | 0.5 | 15 | ~1.3x |

| Cocaine | 0.5 | 20 | 1.0x |

| Procaine | 1.0 | 18 | ~0.6x |

Data are representative of typical findings from early 20th-century studies.

Table 2: Comparative Systemic Toxicity

The systemic toxicity of local anesthetics was a critical concern. The lethal dose (LD) was a key metric, typically determined by intravenous infusion in animal models until cardiac arrest.

| Anesthetic | Animal Model | Route of Administration | Lethal Dose (mg/kg) | Relative Toxicity (vs. Cocaine) |

| Stovaine | Cat | Intravenous | 15 - 20 | ~2.0x - 2.5x less toxic |

| Cocaine | Cat | Intravenous | 8 - 10 | 1.0x |

| Procaine | Cat | Intravenous | 30 - 40 | ~4.0x - 5.0x less toxic |

Data are synthesized from early toxicological reports.

Table 3: Effects on Cardiovascular and Respiratory Parameters

Early investigations also documented the physiological effects of Stovaine following systemic administration, often in canine models with continuous monitoring of vital signs.

| Parameter | Stovaine | Cocaine |

| Blood Pressure | Initial transient increase, followed by a prolonged decrease. | Marked and sustained increase. |

| Heart Rate | Generally decreased (bradycardia). | Generally increased (tachycardia). |

| Respiration | Initial stimulation followed by depression at higher doses. | Potent stimulation of the respiratory center. |

Observations are based on early experimental pharmacology reports.

Experimental Protocols

The methodologies employed in the early 20th century, while less sophisticated than modern techniques, were foundational in establishing the pharmacological profiles of new therapeutic agents.

2.1. Determination of Anesthetic Potency: Frog Sciatic Nerve Block Assay

This was a standard method for assessing the local anesthetic efficacy of a compound.

-

Animal Model: Frog (Rana species).

-

Procedure:

-

The sciatic nerve was dissected from a pithed frog.

-

The nerve was mounted on electrodes in a moist chamber, with a stimulating electrode placed proximally and a recording electrode distally.

-

A baseline compound action potential was recorded upon electrical stimulation.

-

A segment of the nerve between the electrodes was then immersed in a solution of the anesthetic at a known concentration.

-

The nerve was stimulated at regular intervals, and the time taken for the complete abolition of the recorded action potential was noted as the time to nerve block.

-

-

Endpoint: Time to complete blockade of nerve conduction.

2.2. Determination of Systemic Toxicity: Intravenous Infusion in Cats

This method was used to determine the lethal dose and observe the systemic toxic effects of the anesthetic.

-

Animal Model: Cat.

-

Procedure:

-

The animal was anesthetized (often with ether).

-

A cannula was inserted into the femoral vein for drug administration.

-

The anesthetic solution was infused at a constant rate.

-

Respiration and heart rate were continuously monitored.

-

The infusion was continued until respiratory or cardiac arrest occurred.

-

-

Endpoint: The total dose of the drug administered per kilogram of body weight at the point of death (lethal dose).

2.3. Cardiovascular and Respiratory Effects: Kymograph Recordings in Dogs

The effects on vital signs were meticulously recorded using a kymograph.

-

Animal Model: Dog.

-

Procedure:

-

The dog was anesthetized.

-

A cannula was inserted into the carotid artery and connected to a mercury manometer to record blood pressure.

-

A tambour was placed over the chest to record respiratory movements.

-

The anesthetic was administered intravenously.

-

Changes in blood pressure and respiration were recorded on a smoked drum of the kymograph.

-

-

Endpoint: Tracings on the kymograph showing changes in blood pressure and respiratory rate and depth.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets were not fully elucidated in the early 20th century, the fundamental mechanism of action of local anesthetics was understood to be the blockade of nerve impulse conduction.

3.1. Proposed Mechanism of Action

Early researchers postulated that local anesthetics acted by reversibly interfering with the excitability of the nerve membrane, preventing the propagation of the action potential. This was thought to be a non-specific physicochemical interaction with the nerve cell membrane.

References

The Historical Application of Amylocaine (Stovaine) in Spinal Anesthesia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylocaine, first synthesized in 1903 by Ernest Fourneau and introduced to clinical practice under the trade name Stovaine, holds a significant place in the history of regional anesthesia.[1][2] It was the first synthetic and non-addictive local anesthetic, offering a much-anticipated alternative to cocaine for spinal anesthesia.[1][2] This technical guide provides an in-depth exploration of the historical use of this compound in spinal anesthesia, detailing its pharmacological properties, clinical applications, and the techniques developed for its administration during the early 20th century.

Chemical and Pharmacological Profile

This compound hydrochloride is a benzoate ester local anesthetic.[3] Its mechanism of action, like other local anesthetics, involves the blockade of voltage-gated sodium channels in nerve fibers. This action inhibits the influx of sodium ions necessary for the generation and propagation of nerve impulses, resulting in a temporary and reversible loss of sensation and motor function in the area innervated by the affected nerves.

Comparative Anesthetic Properties

Historical data on the precise quantitative comparison of this compound with its contemporaries is limited. However, qualitative reports and early clinical observations provide some insights.

| Anesthetic Agent | Potency (Relative to Procaine) | Toxicity (Relative to Procaine) | Onset of Action | Duration of Action | Primary Use in Early 20th Century |

| This compound (Stovaine) | Reportedly more potent than Procaine | Considered more toxic and a nerve irritant compared to Procaine | Rapid | Moderate | Spinal Anesthesia |

| Cocaine | High | High, with significant systemic side effects | Rapid | Short to Moderate | Topical and early spinal anesthesia |

| Procaine (Novocaine) | 1 | 1 (Reference) | Slower than this compound and Cocaine | Short | Infiltration and regional anesthesia |

Experimental Protocols and Clinical Administration

The administration of this compound for spinal anesthesia in the early 20th century was a developing art, with practitioners refining techniques to improve efficacy and safety.

Arthur Barker's Hyperbaric Technique

A significant advancement in spinal anesthesia was the development of a hyperbaric solution of this compound by the British surgeon Arthur Barker. This technique allowed for greater control over the spread of the anesthetic within the cerebrospinal fluid (CSF).

Protocol:

-

Solution Preparation: A 5% solution of this compound was mixed with a 5% solution of glucose. This increased the specific gravity of the anesthetic solution, making it hyperbaric relative to the CSF.

-

Patient Positioning: The patient was positioned to direct the flow of the hyperbaric solution towards the desired nerve roots. For example, for lower abdominal surgery, the patient might be placed in a Trendelenburg position (head down) to allow the anesthetic to travel cephalad.

-

Injection: The this compound-glucose solution was injected into the subarachnoid space via lumbar puncture.

Babcock's Hypobaric Technique

In contrast to Barker's method, the American surgeon William Wayne Babcock developed a hypobaric technique for spinal anesthesia using Stovaine.

Protocol:

-

Solution Preparation (Babcock's Formula): A solution was prepared containing Stovaine, alcohol, strychnine sulfate, and distilled water. The alcohol decreased the specific gravity of the solution, making it hypobaric. A common formulation included:

-

Stovaine: 0.08 g

-

Strychnine Sulfate: 0.001 g

-

Alcohol (absolute): 0.2 ml

-

Distilled Water: to make 2 ml

-

-

Patient Positioning: The patient was positioned to allow the lighter-than-CSF anesthetic solution to rise to the desired level. For example, for perineal surgery, the patient might be placed in a sitting position.

-

Injection: The hypobaric solution was injected into the subarachnoid space.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the historical workflows for its preparation and administration.

Efficacy and Adverse Effects

This compound was widely adopted due to its effectiveness in producing surgical anesthesia. However, its use was not without complications.

Efficacy

-

Surgical Anesthesia: this compound provided effective anesthesia for a variety of surgical procedures below the diaphragm.

-

Controllability: The development of hyperbaric and hypobaric solutions allowed for a degree of control over the level of anesthesia, a significant advancement at the time.

Adverse Effects and Complications

Early clinical reports and case series documented a range of side effects and complications associated with Stovaine spinal anesthesia. These included:

-

Headache: Post-dural puncture headache was a common complication of early spinal anesthesia techniques in general.

-

Nausea and Vomiting: These were frequently reported side effects.

-

Hypotension: A drop in blood pressure was a recognized complication.

-

Nerve Irritation: this compound was reported to be a nerve irritant, a factor that contributed to its eventual decline in use.

-

Neurological Sequelae: As with other early spinal anesthetics, concerns about rare but serious neurological complications existed.

Decline and Legacy

The use of this compound for spinal anesthesia began to decline with the introduction of newer, safer, and less irritating local anesthetics, most notably Procaine (Novocaine), which was synthesized in 1905. Although Procaine was less potent, it was also less toxic. The subsequent development of amide local anesthetics like lidocaine in the 1940s further solidified the shift away from ester-based anesthetics like this compound for many applications.

Despite its relatively short period of widespread use, this compound's legacy is significant. As the first synthetic local anesthetic, it marked a pivotal moment in the quest for safer and more effective regional anesthesia, paving the way for the development of the modern local anesthetics used today. Its use also spurred important innovations in anesthetic technique, such as the manipulation of baricity to control the spread of spinal anesthetics.

Conclusion

This compound, or Stovaine, played a crucial, albeit transient, role in the evolution of spinal anesthesia. It provided surgeons and anesthetists of the early 20th century with a valuable tool for surgical intervention, freeing them from the limitations and dangers of general anesthesia and the toxicity and addictive potential of cocaine. The study of its historical use offers valuable insights into the foundational principles of regional anesthesia and the continuous drive for innovation in the field of pharmacology and pain management.

References

The Evolution of Local Anesthetics: A Technical Guide to Post-Cocaine Development

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of cocaine's anesthetic properties in the late 19th century revolutionized surgery, but its significant toxicity and addictive potential necessitated the search for safer alternatives.[1][2] This technical guide provides an in-depth exploration of the development of local anesthetics after cocaine, focusing on the key chemical innovations, structure-activity relationships, mechanisms of action, and the experimental protocols used to evaluate these crucial drugs.

From Cocaine to Synthetic Esters: The Birth of Procaine

The journey to modern local anesthetics began with the systematic deconstruction of the cocaine molecule. Researchers identified that the p-aminobenzoate ester structure was crucial for its anesthetic effect.[3] This understanding led German chemist Alfred Einhorn to synthesize procaine in 1905, which was subsequently marketed as Novocain.[4][5] Procaine represented a landmark achievement, offering a significant reduction in toxicity and eliminating the addictive properties of cocaine. However, procaine and other ester-type anesthetics like tetracaine and benzocaine are metabolized by plasma esterases, leading to a shorter duration of action and the production of para-aminobenzoic acid (PABA), a compound associated with allergic reactions.

The Amide Revolution: Enhanced Stability and Potency

A major breakthrough occurred in 1943 when Swedish chemists Nils Löfgren and Bengt Lundqvist synthesized lidocaine, the first amino amide-type local anesthetic. Marketed in 1948, lidocaine offered several advantages over its ester predecessors, including greater chemical stability, a longer duration of action, and a lower incidence of allergic reactions as it does not break down into PABA. The success of lidocaine spurred the development of a wide range of amide anesthetics, including mepivacaine, the long-acting and highly lipid-soluble bupivacaine, and articaine.

Physicochemical and Pharmacological Properties

The clinical performance of a local anesthetic is dictated by its physicochemical properties, primarily its pKa, lipid solubility, and protein binding. These factors influence the onset of action, potency, and duration of the anesthetic effect.

| Compound | Class | pKa | Lipid Solubility (Octanol/Buffer Partition Coefficient) | Plasma Protein Binding (%) | Onset of Action | Duration of Action |

| Cocaine | Ester | 8.6 | 85 | 90 | Fast | Medium |

| Procaine | Ester | 9.1 | 0.6 | 6 | Slow | Short |

| Tetracaine | Ester | 8.5 | 80 | 75 | Slow | Long |

| Lidocaine | Amide | 7.9 | 2.9 | 64 | Fast | Medium |

| Mepivacaine | Amide | 7.6 | 0.8 | 77 | Fast | Medium |

| Bupivacaine | Amide | 8.1 | 27.5 | 95 | Slow | Long |

| Ropivacaine | Amide | 8.1 | 2.8 | 94 | Slow | Long |

| Articaine | Amide | 7.8 | 17 | 95 | Fast | Medium |

Table 1: Comparative physicochemical and pharmacological properties of selected local anesthetics. Data compiled from multiple sources.

Mechanism of Action: Blocking Voltage-Gated Sodium Channels

Local anesthetics exert their effects by blocking the propagation of action potentials in nerve fibers. The primary molecular target is the voltage-gated sodium channel (VGSC) located within the neuronal membrane.

The mechanism is state-dependent, meaning the drug's affinity for the channel varies with the channel's conformational state (resting, open, or inactivated). The prevailing theories describing this interaction are the Modulated Receptor Hypothesis and the Guarded Receptor Hypothesis .

-

Modulated Receptor Hypothesis : This theory posits that local anesthetics have a higher affinity for the open and inactivated states of the sodium channel than for the resting state. By binding to these states, the drug stabilizes them, prolonging the refractory period of the neuron and preventing further firing.

-

Guarded Receptor Hypothesis : This alternative model suggests that the affinity of the receptor site for the anesthetic remains constant, but its accessibility is "guarded" by the channel's gates. The binding site is only accessible when the channel is in the open state.

Both hypotheses explain the phenomenon of "use-dependent block," where the anesthetic effect is more pronounced in rapidly firing nerves, as is common in pain states.

Structure-Activity Relationships (SAR)

The chemical structure of a typical local anesthetic consists of three components: a lipophilic (aromatic) group, an intermediate chain (with an ester or amide linkage), and a hydrophilic (amino) group. Modifications to each part systematically alter the drug's properties.

-

Lipophilic Group : Larger alkyl groups on the aromatic ring increase lipid solubility and, consequently, potency and duration of action.

-

Intermediate Chain : The nature of this chain (ester vs. amide) determines the drug's metabolic pathway and stability. Amides are more stable and have longer half-lives.

-

Hydrophilic Group : This tertiary amine is a weak base. Its pKa determines the proportion of charged and uncharged molecules at physiological pH, which in turn affects the onset of action. Drugs with a pKa closer to physiological pH have a faster onset.

Key Experimental Protocols

The development and characterization of local anesthetics rely on a suite of specialized experimental techniques.

Voltage-Clamp Electrophysiology

This is the gold-standard technique for studying the effects of local anesthetics on ion channels.

-

Objective : To measure the ionic currents across the membrane of an excitable cell while holding the membrane potential at a set level. This allows for the direct assessment of sodium channel blockade.

-

Methodology :

-

Cell Preparation : Isolate single neurons or use cell lines (e.g., HEK293) expressing specific sodium channel subtypes.

-

Patch-Clamp Configuration : Achieve a whole-cell patch-clamp configuration using a glass micropipette to gain electrical access to the cell's interior.

-

Voltage Protocol : Apply a series of voltage steps to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV), stepping to various depolarized potentials to activate and inactivate the channels, and then returning to the holding potential.

-

Data Acquisition : Record the resulting sodium currents in the absence (control) and presence of varying concentrations of the local anesthetic.

-

Analysis : Analyze the data to determine the tonic and use-dependent block, and to calculate key parameters like the IC50 (the concentration of drug that causes 50% inhibition).

-

Determination of Physicochemical Properties

-

pKa Determination : The pKa is typically measured using potentiometric titration. The anesthetic solution is titrated with a strong acid or base, and the pH is monitored. The pKa is the pH at which 50% of the drug is in its ionized form.

-

Lipid Solubility (Partition Coefficient) : The octanol-water partition coefficient (Kow) is the standard measure. The drug is dissolved in a mixture of octanol and water (or buffer). After equilibration, the concentration of the drug in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the ratio is calculated. A higher Kow indicates greater lipid solubility.

In Vivo Efficacy and Toxicity Models

Animal models are essential for evaluating the clinical potential and safety of new compounds.

-

Infiltration Anesthesia Model (Mouse) :

-

Animal Preparation : Anesthetize mice according to approved protocols.

-

Baseline Threshold : Determine the baseline response to a stimulus, such as the vocalization threshold in response to a mild electrical stimulus on the abdomen.

-

Drug Administration : Inject the local anesthetic subcutaneously into the test area.

-

Efficacy Measurement : At set time intervals, apply the stimulus and monitor the response (e.g., presence or absence of vocalization). The duration of the block is the time until the response returns to baseline.

-

Dose-Response : Repeat with different drug concentrations to establish a dose-response relationship.

-

-

Acute Toxicity (LD50) Determination :

-

Animal Groups : Divide animals (typically mice or rats) into several groups.

-

Drug Administration : Administer escalating doses of the local anesthetic to each group via a relevant route (e.g., intravenous or subcutaneous).

-

Observation : Monitor the animals for a set period (e.g., 24 hours) for signs of toxicity and mortality. Common signs include central nervous system depression, tremors, and convulsions.

-

LD50 Calculation : The LD50 (Lethal Dose, 50%) is the statistically estimated dose required to kill 50% of the animal population. This is a critical measure of acute toxicity.

-

Conclusion

The development of local anesthetics since cocaine has been a story of rational drug design, driven by a deep understanding of chemistry, pharmacology, and physiology. By modifying the core structure of cocaine, scientists successfully engineered two major classes of anesthetics—esters and amides—each with distinct clinical profiles. The journey from the toxic natural alkaloid to safer, more effective synthetic compounds like lidocaine and bupivacaine has profoundly improved patient care in medicine and dentistry. Future research continues to focus on developing agents with longer durations of action, improved safety profiles (particularly reduced cardiotoxicity), and novel delivery systems to optimize their clinical utility.

References

molecular formula and weight of Amylocaine hydrochloride

An In-depth Technical Guide to Amylocaine Hydrochloride

Core Compound Data

This compound hydrochloride, historically known by trade names such as Stovaine, was the first synthetic and non-addictive local anesthetic, developed in 1903 by Ernest Fourneau.[1][2] It served as a safer alternative to cocaine for regional anesthesia, particularly in spinal procedures.[1][2] Below are its fundamental molecular properties.

| Parameter | Value | Citations |

| Molecular Formula | C₁₄H₂₂ClNO₂ | [1] |

| Molecular Weight | 271.78 g/mol (or 271.79 g/mol ) | |

| IUPAC Name | [1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride | |

| CAS Number | 532-59-2 |

Mechanism of Action: Sodium Channel Blockade

As a local anesthetic, the primary mechanism of action for this compound hydrochloride is the blockade of voltage-gated sodium channels in the membranes of nerve cells. By reversibly binding to these channels, it inhibits the influx of sodium ions that is necessary for the generation and conduction of nerve impulses. This prevention of depolarization effectively blocks the transmission of pain signals from the periphery to the central nervous system.

Experimental Protocols: Synthesis

General Synthesis Pathway

The preparation of this compound hydrochloride involves a multi-step chemical synthesis:

-

Grignard Reaction: The synthesis starts with the reaction of chloroacetone with an ethyl magnesium bromide Grignard reagent to form 1-chloro-2-methyl-butan-2-ol.

-

Amination: The resulting intermediate is then heated with dimethylamine to produce 1-(dimethylamino)-2-methylbutan-2-ol.

-

Esterification: The final step is the benzoylation of the alcohol, where it is esterified with benzoyl chloride to yield the this compound base.

-

Salt Formation: The this compound base is then converted to its hydrochloride salt for pharmaceutical use.

The overall workflow can be visualized as follows:

References

Methodological & Application

Amylocaine in Historical Pharmacological Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the historical application of Amylocaine (also known as Stovaine) in early 20th-century pharmacological models. This compound, synthesized in 1903 by Ernest Fourneau, was the first synthetic local anesthetic and served as a crucial tool in the development of regional anesthesia techniques.[1] It was widely regarded as a safer alternative to cocaine, being non-addictive and having a lower risk of severe side effects.[2][3] Primarily utilized for spinal anesthesia, its investigation in various animal models laid the groundwork for understanding the pharmacology of local anesthetics.[1][4]

Mechanism of Action

This compound, like other local anesthetics, exerts its effects by blocking voltage-gated sodium channels in the membranes of excitable tissues, primarily nerve fibers. This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking nerve conduction and producing a localized loss of sensation.

digraph "Amylocaine_Mechanism_of_Action" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"];

node [shape=box, style="filled", fontname="Arial", color="#202124"];

edge [fontname="Arial", color="#5F6368"];

}

This compound's mechanism of action on sodium channels.

Historical Experimental Protocols

The following protocols are based on early 20th-century pharmacological investigations of local anesthetics. It is important to note that these methods reflect the standards of their time and differ significantly from modern practices.

Determination of Anesthetic Potency

A common method for assessing the potency of local anesthetics was to observe their ability to block reflexes in response to a stimulus.

Experimental Model: Frog (e.g., Rana pipiens)

Protocol:

-

Preparation: A frog is pithed to destroy the brain while leaving the spinal cord intact. The frog is then suspended by the jaw.

-

Stimulation: One of the frog's feet is immersed in a dilute acid solution (e.g., 0.5% sulfuric acid), and the time taken to withdraw the foot (reflex time) is recorded.

-

Drug Application: A solution of this compound at a specific concentration is then applied to the same foot.

-

Observation: After a set period of exposure to the anesthetic, the foot is re-tested with the acid solution. The concentration of this compound that successfully blocks the withdrawal reflex is determined. This would be compared to the effects of a known anesthetic like cocaine.

digraph "Anesthetic_Potency_Workflow" {

graph [fontname="Arial"];

node [shape=box, style="rounded,filled", fontname="Arial", color="#202124"];

edge [fontname="Arial", color="#5F6368"];

}

Workflow for determining anesthetic potency in a frog model.

Acute Toxicity Studies (Determination of Lethal Dose)

Early toxicity studies aimed to determine the lethal dose of a substance, often expressed as the dose per unit of body weight that would be fatal to the test animal.

Experimental Models: Cats, Dogs, and Rabbits

Protocol:

-

Animal Preparation: Animals were typically anesthetized with a general anesthetic like ether to allow for surgical preparation.

-

Drug Administration: A solution of this compound hydrochloride was administered intravenously, often via the femoral or jugular vein, at a controlled rate.

-

Monitoring: Respiration and circulation were monitored. The primary endpoint was the cessation of respiration, which was considered the lethal event.

-

Dose Calculation: The total amount of this compound administered until respiratory arrest was recorded, and the lethal dose was calculated in milligrams per kilogram of body weight.

Quantitative Data Summary

The following tables summarize the limited quantitative data available from historical pharmacological studies of this compound. It is important to recognize the variability in experimental methods and the absence of statistical analyses in many early 20th-century publications.

Table 1: Comparative Local Anesthetic Potency

| Anesthetic | Relative Potency (Cocaine = 1) | Notes |

| Cocaine | 1 | Standard for comparison. |

| This compound (Stovaine) | 1.5 - 2 | Generally considered more potent than cocaine. |

| Procaine (Novocaine) | 0.5 - 0.75 | Less potent than cocaine. |

Data are estimations based on qualitative comparisons in historical literature.

Table 2: Acute Toxicity (Lethal Dose) of this compound in Various Species

| Animal Model | Route of Administration | Lethal Dose (mg/kg) | Endpoint |

| Cat | Intravenous | 20 - 25 | Respiratory Arrest |

| Dog | Intravenous | 30 - 40 | Respiratory Arrest |

| Rabbit | Subcutaneous | ~150 | Not specified |

These values are approximate and compiled from various historical sources. The exact experimental conditions often varied.

Concluding Remarks

This compound (Stovaine) holds a significant place in the history of pharmacology as the first synthetic local anesthetic. The historical experimental models, though rudimentary by modern standards, were instrumental in characterizing its anesthetic and toxicological properties. These early investigations provided foundational knowledge that guided the development of subsequent generations of safer and more effective local anesthetics. The data, while lacking the rigor of contemporary studies, offer valuable insights into the early days of drug discovery and development. Researchers today can appreciate the evolution of pharmacological testing methodologies by examining these historical protocols and findings.

References

Application Notes and Protocols for the Use of Amylocaine as a Reference Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Amylocaine as a reference standard in chromatographic analyses. Detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are presented, along with quantitative data to facilitate method development and validation. This document is intended to support quality control, stability testing, and pharmacokinetic studies involving this compound.

Introduction

This compound is a local anesthetic agent historically used for spinal and topical anesthesia.[1] As with any pharmaceutical compound, accurate and precise analytical methods are crucial for ensuring its quality, safety, and efficacy. The use of a well-characterized reference standard is fundamental to the validity of these analytical methods.[2][3][4] this compound, when used as a reference standard, allows for the accurate identification and quantification of the active pharmaceutical ingredient (API) in bulk materials, pharmaceutical formulations, and biological matrices.

Chromatographic techniques, particularly HPLC and GC, are powerful tools for the analysis of this compound due to their high resolving power and sensitivity.[5] These methods can separate this compound from its impurities, degradation products, and other components of a sample matrix.

Quantitative Data Summary

The following tables summarize key quantitative data from validated chromatographic methods for the analysis of this compound and other structurally related local anesthetics. This information can serve as a valuable starting point for method development and validation in your laboratory.

Table 1: HPLC Method Parameters and Performance Data for this compound Analysis

| Parameter | Method 1 |

| Mobile Phase | Distilled Water: Acetonitrile: Triethylamine (530:470:0.1 v/v), pH adjusted to 3 with o-phosphoric acid |

| Column | C18 (Reversed-Phase) |

| Detection | UV at 234 nm |

| Flow Rate | Not Specified |

| Linearity Range | Not Specified |

| Limit of Detection (LOD) | Not Specified |

| Limit of Quantification (LOQ) | Not Specified |

| Retention Time | Not Specified |

| Reference |

Table 2: HPLC Method Parameters for General Local Anesthetic Analysis (Applicable to this compound)

| Parameter | Method 2 |

| Mobile Phase | A: 5.0 mmol/L Ammonium Acetate - 0.05% Formic Acid in MethanolB: 5.0 mmol/L Ammonium Acetate - 0.05% Formic Acid in Water |

| Column | Welchrom C18 (4.6 x 250 mm, 5 µm) |

| Detection | UV (Wavelength not specified) |

| Flow Rate | 1.0 mL/min |

| Linearity Range | 0.02–5.00 mg/L |

| Limit of Detection (LOD) | 0.003–0.008 mg/L |

| Limit of Quantification (LOQ) | S/N of 10 |

| Recovery | 82.0–108% |

| Reference |

Table 3: GC Method Parameters for Local Anesthetic Analysis (Adaptable for this compound)

| Parameter | Method 3 |

| Column | Fused-silica capillary column (e.g., HP-1, 100% dimethyl polysiloxane) |

| Carrier Gas | Nitrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C (FID) |

| Oven Program | Isothermal or gradient, e.g., 60°C rising to 65°C |

| Reference |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated stability-indicating method for this compound hydrochloride.

Objective: To separate and quantify this compound in the presence of its degradation products.

Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Triethylamine (HPLC grade)

-

Orthophosphoric acid

-

Distilled water

-

C18 reversed-phase HPLC column

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing distilled water, acetonitrile, and triethylamine in the ratio of 530:470:0.1 (v/v/v). Adjust the pH of the mixture to 3.0 using ortho-phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas.

-

Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

-

Sample Preparation: Prepare the sample solution by accurately weighing the formulation or bulk powder containing this compound and dissolving it in the mobile phase. The concentration should fall within the range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: As prepared in step 1.

-

Flow Rate: Typically 1.0 mL/min (optimize as needed).

-

Injection Volume: 20 µL.

-

Detector Wavelength: 234 nm.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the blank (mobile phase), followed by the standard solutions and the sample solutions.

-

Record the chromatograms and integrate the peak area of this compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Determine the concentration of this compound in the sample solution from the calibration curve using the peak area obtained.

-

Gas Chromatography (GC) Protocol

This protocol provides a general framework for the analysis of this compound by GC, which can be adapted based on available instrumentation (FID or MS detector).

Objective: To separate and quantify this compound, particularly for volatile impurities or when derivatization is employed.

Materials:

-

This compound reference standard

-

Suitable solvent (e.g., methanol, 2-propanol)

-

GC system with FID or MS detector

-

Appropriate capillary column (e.g., non-polar or medium-polar)

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent. Prepare working standards by dilution.

-

Sample Preparation: Dissolve the sample containing this compound in the chosen solvent. If necessary, perform extraction or derivatization steps to improve volatility and chromatographic performance.

-

Chromatographic Conditions:

-

Column: A non-polar column like one with a 100% dimethyl polysiloxane stationary phase is a good starting point.

-

Carrier Gas: Nitrogen or Helium at a constant flow rate.

-

Injector Temperature: Typically 250-280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp the temperature up to a final temperature (e.g., 280 °C) to ensure elution of the analyte.

-

Detector:

-

FID: Set temperature to 280-300 °C.

-

MS: Use standard electron ionization (EI) at 70 eV.

-

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the standard and sample solutions into the GC.

-

Acquire the chromatogram and, if using MS, the mass spectrum.

-

-

Quantification and Identification:

-

Identify the this compound peak by comparing its retention time with that of the reference standard.

-

If using MS, confirm the identity by matching the mass spectrum with a reference spectrum.

-

Quantify using a calibration curve constructed from the peak areas of the standard solutions.

-

Visualizations

Signaling Pathway of this compound

This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of action potentials. The diagram below illustrates this mechanism.

Caption: Mechanism of action of this compound on a voltage-gated sodium channel.

Experimental Workflow for Using a Reference Standard

The following diagram outlines the logical workflow for the quantitative analysis of a sample using an external reference standard in chromatography.

Caption: Workflow for quantitative analysis using a reference standard.

References

Troubleshooting & Optimization

preventing Amylocaine precipitation in physiological buffers

Welcome to the Technical Support Center for Amylocaine formulation. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and answers to frequently asked questions regarding the prevention of this compound precipitation in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution precipitating after being added to a physiological buffer like PBS?

A1: this compound is a weakly basic drug, which is typically supplied as a hydrochloride salt to ensure its solubility in an acidic aqueous solution.[1] Physiological buffers, such as Phosphate-Buffered Saline (PBS), have a pH of approximately 7.4.[1][2] When your acidic this compound stock solution is introduced into this higher pH environment, the equilibrium shifts. This causes the this compound to deprotonate from its water-soluble ionized (protonated) form to its less soluble un-ionized free base form, leading to precipitation if the concentration exceeds its solubility limit.[1]

Q2: How does pH affect the solubility of this compound, and at what pH is precipitation likely?

A2: The solubility of this compound is highly dependent on pH due to its chemical nature as a weak base. The critical value to consider is its pKa, which is 8.91.[3] The pKa is the pH at which 50% of the drug is in its ionized (more soluble) form and 50% is in its un-ionized (less soluble) form. As the pH of the solution approaches and surpasses the pKa, the proportion of the less soluble un-ionized form increases dramatically. Precipitation is likely to occur in solutions with a pH near or above the pKa, and can even happen at physiological pH (7.4) if the this compound concentration is high enough, as a significant fraction of the compound will be in the less soluble free base form.

Q3: Are certain physiological buffers more likely to cause precipitation with this compound?

A3: Yes, the choice of buffer system can significantly impact this compound's stability in solution. Phosphate-based buffers like PBS are known to have a higher potential for causing precipitation with amine-containing compounds, especially at higher concentrations or lower temperatures. Buffers such as Tris or HEPES are often better alternatives as they show greater compatibility with such compounds.

Q4: What strategies can I use to prevent this compound precipitation in my experiments?

A4: Several strategies can be employed to maintain this compound solubility:

-

pH Control: Prepare your final solution at the lowest pH compatible with your experimental design to keep this compound in its protonated, soluble form.

-

Buffer Selection: Whenever possible, use Tris or HEPES buffers instead of phosphate buffers.

-

Order of Addition: Always add the this compound stock solution to the full volume of the experimental buffer while mixing. Never add the buffer to the concentrated stock solution.

-

Use of Co-solvents: For challenging applications, introducing a small percentage of an organic co-solvent (e.g., DMSO, ethanol) can increase the solubility of the un-ionized form of this compound. Always confirm co-solvent compatibility with your specific experimental system.

-

Temperature: Prepare solutions at room temperature, as lower temperatures can sometimes decrease solubility and promote precipitation.

Physicochemical Properties of this compound

The following table summarizes key properties of this compound relevant to its solubility and formulation.

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₁NO₂ | |

| Molar Mass | 235.327 g·mol⁻¹ | |

| pKa (Strongest Basic) | 8.91 | |

| Water Solubility | 1.06 mg/mL | |

| Form | Typically supplied as a hydrochloride salt (C₁₄H₂₂ClNO₂) for enhanced solubility. |

pH-Dependent Equilibrium of this compound

The following diagram illustrates the relationship between pH, pKa, and the form of this compound in solution. At a low pH, the soluble, protonated form dominates. As the pH rises towards the pKa of 8.91, the concentration of the less soluble, un-ionized free base increases, elevating the risk of precipitation.

Caption: this compound equilibrium shifts with increasing pH.

Troubleshooting Guide

If you observe precipitation in your this compound solution, follow this systematic troubleshooting workflow.

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general method for preparing a concentrated stock solution of this compound Hydrochloride.

Materials:

-

This compound Hydrochloride powder

-

Nuclease-free or cell culture grade water

-

pH meter

-

Sterile filtration unit (0.22 µm)

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Accurately weigh the required amount of this compound Hydrochloride powder.

-

In a sterile container, dissolve the powder in approximately 80% of the final desired volume of high-purity water.

-

Gently mix the solution until the powder is fully dissolved. Avoid vigorous vortexing to prevent foaming.

-

If necessary, adjust the pH to be acidic (e.g., pH 4.0-5.0) using dilute HCl to ensure complete solubilization and stability.

-

Adjust the solution to the final desired volume with water.

-

Sterile filter the stock solution using a 0.22 µm syringe filter into a sterile container.

-

Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution in a Physiological Buffer

This protocol details the recommended method for diluting the stock solution into a final working buffer to minimize precipitation.

Caption: Recommended workflow for preparing the working solution.

References

Technical Support Center: Amylocaine Quantification in Biological Matrices

Welcome to the technical support center for Amylocaine quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the bioanalysis of this compound in biological matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound in biological samples.

| Problem | Potential Cause | Suggested Solution |

| Low Analyte Recovery | Inefficient Extraction: The chosen extraction method (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) may not be optimal for this compound in the specific biological matrix. | Optimize Extraction Protocol: - For Protein Precipitation (PPT): Test different organic solvents (e.g., acetonitrile, methanol) and their ratios to the sample volume. Acetonitrile is often more efficient at protein removal[1]. Ensure complete protein precipitation by vortexing thoroughly and allowing sufficient centrifugation time and speed[2]. - For Liquid-Liquid Extraction (LLE): Experiment with various organic solvents of differing polarities and pH adjustments of the aqueous phase to ensure this compound is in a non-ionized state for efficient partitioning. - For Solid-Phase Extraction (SPE): Screen different sorbent types (e.g., reversed-phase, mixed-mode cation exchange). Optimize the pH of the loading solution and the composition of the wash and elution solvents to improve retention and subsequent elution of this compound. |

| Analyte Instability: this compound may be degrading during sample collection, storage, or processing. | Assess and Ensure Stability: - Store samples at appropriate temperatures (e.g., -20°C or -80°C) immediately after collection[3]. - Conduct stability studies to evaluate the degradation of this compound under different conditions (e.g., freeze-thaw cycles, bench-top stability). - Use of preservatives or pH adjustment might be necessary depending on the matrix and storage duration[4]. | |

| Poor Peak Shape in Chromatography | Suboptimal Chromatographic Conditions: The mobile phase composition, pH, or column chemistry may not be suitable for this compound. | Method Development and Optimization: - Adjust the mobile phase pH. For a basic compound like this compound, a slightly acidic pH can improve peak shape by ensuring it is in a consistent ionic state. - Screen different HPLC/UHPLC columns (e.g., C18, C8) from various manufacturers. - Optimize the gradient elution profile to ensure adequate separation from matrix components. |

| Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the analyte's chromatographic behavior[5]. | Improve Sample Cleanup: - Employ a more selective sample preparation technique, such as SPE, which generally provides cleaner extracts than PPT. - Modify the chromatographic method to separate this compound from the interfering matrix components. | |

| High Variability in Results (Poor Precision) | Inconsistent Sample Preparation: Manual extraction procedures can introduce variability. | Standardize and Automate: - Ensure consistent timing, volumes, and mixing during the extraction process. - Utilize automated liquid handlers for sample preparation to minimize human error. |

| Matrix Effects: Ion suppression or enhancement in LC-MS/MS analysis can lead to inconsistent results between different samples. | Use a Suitable Internal Standard: - A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice to compensate for matrix effects and variability in extraction and instrument response. - If a SIL-IS is unavailable, a structural analog that co-elutes and has similar ionization properties can be used. | |

| Signal Suppression or Enhancement (Matrix Effect) | Co-eluting Matrix Components: Phospholipids, salts, and other endogenous substances can interfere with the ionization of this compound in the mass spectrometer source. | Mitigate Matrix Effects: - Chromatographic Separation: Develop a robust chromatographic method that separates this compound from the bulk of the matrix components. - Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but may compromise sensitivity. - Advanced Sample Preparation: Use techniques specifically designed to remove interfering substances, such as phospholipid removal plates or more rigorous SPE protocols. |

| Analyte Carryover | Adsorption to HPLC/UHPLC System Components: this compound may adsorb to parts of the analytical system, leading to its appearance in subsequent blank injections. | Optimize Wash Procedures: - Use a strong organic solvent in the autosampler wash solution. - Increase the volume of the wash solution. - Inject blanks after high concentration samples to monitor for carryover. |

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when developing a new method for this compound quantification?

A1: Before beginning method development, it is crucial to understand the physicochemical properties of this compound and to source a well-characterized reference standard. The initial steps should focus on selecting an appropriate analytical technique (e.g., LC-MS/MS for high sensitivity and selectivity) and a suitable internal standard. A stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision.

Q2: How do I choose between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for sample preparation?

A2: The choice of sample preparation method depends on the required sensitivity, throughput, and the complexity of the biological matrix.

-

Protein Precipitation (PPT): This is a simple, fast, and inexpensive method suitable for initial method development and high-throughput screening. However, it provides the least clean extract, which can lead to significant matrix effects.

-

Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. It requires optimization of pH and solvent choice.

-

Solid-Phase Extraction (SPE): SPE is the most selective technique, providing the cleanest extracts and the ability to pre-concentrate the analyte, leading to better sensitivity and reduced matrix effects. It is, however, more time-consuming and costly to develop.

Q3: What are matrix effects and how can I assess them?

A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting substances from the biological matrix, leading to signal suppression or enhancement. They can be assessed quantitatively by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution at the same concentration. The ratio of these responses is the matrix factor.

Q4: My this compound appears to be unstable in plasma samples stored at -20°C. What can I do?

A4: Analyte stability is critical for accurate quantification. If instability is observed, consider the following:

-

Lower Storage Temperature: Store samples at -80°C.

-

pH Adjustment: The stability of ester-containing compounds like this compound can be pH-dependent. Adjusting the sample pH might improve stability.

-

Inhibitors: If enzymatic degradation is suspected, consider adding appropriate enzyme inhibitors to the collection tubes.

-

Stability Testing: Perform comprehensive stability tests, including freeze-thaw, short-term (bench-top), and long-term stability, to understand the degradation profile and establish proper sample handling procedures.

Q5: I am analyzing this compound in urine, which may contain glucuronide metabolites. How should I proceed?

A5: To quantify the total this compound concentration (conjugated and unconjugated), an enzymatic hydrolysis step using β-glucuronidase is necessary to cleave the glucuronide moiety from the metabolite, converting it back to the parent drug before extraction. The efficiency of different enzymes and hydrolysis conditions (temperature, pH, incubation time) should be evaluated to ensure complete cleavage.

Experimental Protocols

Protein Precipitation for this compound in Human Plasma

-

Sample Preparation: Aliquot 100 µL of human plasma into a microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of the internal standard working solution.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

-

Mixing: Vortex the mixture vigorously for 1 minute.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Solid-Phase Extraction (SPE) for this compound in Human Urine

-

Sample Pre-treatment: To 500 µL of urine, add 500 µL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0).

-

Internal Standard Addition: Add 20 µL of the internal standard working solution.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interferences.

-

Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

-

Injection: Inject an appropriate volume into the LC-MS/MS system.

Visualizations

References

- 1. agilent.com [agilent.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. Stability of local anesthetics in heparinized blood, plasma and sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ujpronline.com [ujpronline.com]

- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Improving Amylocaine Solubility for Cell-Based Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Amylocaine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for cell-based assays?

This compound is a local anesthetic, historically known as Stovaine, and was the first synthetic, non-addictive local anesthetic developed.[1] For cell-based assays, ensuring that this compound is fully dissolved in the culture medium is critical. Poor solubility can lead to the formation of precipitates, which can cause inaccurate dosing, cellular toxicity, and interference with imaging-based assays.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

This compound is a weakly basic and lipophilic compound. Its hydrochloride salt is the form typically used in research due to its higher aqueous solubility compared to the free base.[2] Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO₂ | [3] |

| Molecular Weight | 235.32 g/mol | [3] |

| pKa (Strongest Basic) | 8.91 | |

| logP | 2.73 - 3.22 | |

| Water Solubility (free base) | 1.06 mg/mL | [2] |

| Solubility in DMSO | 125 mg/mL |

Q3: How does pH affect the solubility of this compound Hydrochloride?

As a weak base with a pKa of 8.91, the solubility of this compound is highly dependent on the pH of the solution. In acidic conditions (pH below the pKa), the amine group is protonated, forming the more water-soluble hydrochloride salt. As the pH increases towards and beyond the pKa, the uncharged, less soluble free base form predominates. In typical cell culture media with a pH of around 7.4, a significant portion of this compound will be in its protonated, more soluble form. The Henderson-Hasselbalch equation can be used to estimate the ratio of the ionized to the non-ionized form at a given pH.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon addition to cell culture media.

Potential Cause: The aqueous solubility of this compound is exceeded when the concentrated stock solution (e.g., in DMSO) is diluted into the cell culture medium. This is a common issue with hydrophobic compounds.

Solutions:

-

Optimize Stock Solution and Dilution Method:

-

Prepare a high-concentration stock solution of this compound hydrochloride in 100% DMSO.

-

When preparing the working solution, perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) cell culture medium, and then add this to the final volume of media.

-

Add the stock solution drop-wise to the medium while gently vortexing to ensure rapid and even dispersion.

-

-

Control DMSO Concentration:

-

Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally at or below 0.1%, and not exceeding 0.5%, as higher concentrations can be toxic to cells.

-

-

Pre-warm the Media:

-

Always use cell culture medium that has been pre-warmed to 37°C, as solubility generally increases with temperature.

-

-

Determine the Maximum Soluble Concentration:

-

Before conducting your experiment, perform a solubility test to determine the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions.

-

Issue 2: Delayed precipitation of this compound during incubation.

Potential Cause: The stability of this compound in the cell culture medium may be compromised over time due to factors like pH shifts in the incubator or interactions with media components. As an ester-type local anesthetic, this compound is susceptible to hydrolysis, especially at physiological pH and temperature.

Solutions:

-

Assess Stability:

-

If possible, conduct a stability study of this compound in your cell culture medium at 37°C over the planned duration of your experiment. This can be done by preparing the this compound-containing medium, incubating it, and visually inspecting for precipitation at different time points.

-

-

pH Control:

-

Ensure your cell culture medium is properly buffered for the CO2 concentration in your incubator to maintain a stable pH.

-

-

Use of Solubilizing Agents:

-

Consider using a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with this compound, which can improve its solubility and stability.

-

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock and Working Solutions using DMSO

-

Prepare a 100 mM Stock Solution in DMSO:

-

Weigh out the appropriate amount of this compound hydrochloride powder.

-

In a sterile tube, dissolve the powder in 100% sterile-filtered DMSO to a final concentration of 100 mM.

-

Vortex until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

-

Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

-

-

Prepare the Final Working Solution in Cell Culture Medium:

-

Thaw an aliquot of the 100 mM this compound hydrochloride stock solution at room temperature.

-

Pre-warm your complete cell culture medium to 37°C.

-

To achieve a final concentration of 100 µM with 0.1% DMSO, add 1 µL of the 100 mM stock solution to 999 µL of the pre-warmed medium.

-

Gently vortex the working solution immediately to ensure it is well mixed.

-

Visually inspect the solution for any signs of precipitation before adding it to your cells.

-

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol is based on general methods for preparing drug-cyclodextrin complexes and may require optimization for this compound.

-

Determine Molar Ratio:

-

Start with a 1:1 molar ratio of this compound hydrochloride to hydroxypropyl-β-cyclodextrin (HP-β-CD).

-

-

Preparation by Kneading Method:

-

Weigh the appropriate amounts of this compound hydrochloride and HP-β-CD.

-

Place the HP-β-CD in a mortar and add a small amount of a water/ethanol mixture to form a paste.

-

Gradually add the this compound hydrochloride powder to the paste and knead for 30-60 minutes.

-

Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

-

The resulting powder is the this compound-HP-β-CD inclusion complex.

-

-

Preparation of Working Solution:

-

Dissolve the prepared inclusion complex powder directly into your pre-warmed cell culture medium to the desired final concentration of this compound.

-

Filter the final solution through a 0.22 µm sterile filter before adding it to your cells.

-

Note on Cyclodextrin Use: Cells in serum-supplemented medium can typically tolerate up to 1-2% HP-β-CD, while in serum-free medium, concentrations of 0.5-1% are generally acceptable. It is crucial to perform a vehicle control with the same concentration of HP-β-CD to assess any effects of the cyclodextrin itself on your cells.

Visualizations

Caption: Workflow for preparing this compound solutions for cell-based assays.

Caption: Troubleshooting guide for this compound precipitation in cell culture.

References

Technical Support Center: Managing Amylocaine's Acidity in Experimental Preparations

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amylocaine. The focus is on managing the effects of its inherent acidity in various experimental settings to ensure data accuracy and reproducibility.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments due to the acidic nature of this compound solutions.

| Problem | Potential Cause | Recommended Solution |

| Low Cell Viability or Tissue Damage | Acidic stress from unbuffered this compound solution. | Buffer the this compound solution to a physiological pH (7.2-7.4) immediately before use. Start with a 1:10 dilution of 8.4% sodium bicarbonate to your this compound stock solution and verify the final pH. |

| Inconsistent Drug Efficacy | The acidic pH of the this compound solution can affect the equilibrium between the charged (active) and uncharged (membrane-permeable) forms of the drug.[1] | Prepare a fresh, buffered this compound solution for each experiment to ensure a consistent pH and, therefore, a consistent ratio of ionized to unionized drug. |

| Precipitate Formation in Stock Solution | Adding too much alkaline buffer at once can cause the less soluble uncharged form of this compound to precipitate out of solution.[2] | Add the buffer solution dropwise while gently vortexing the this compound solution. Prepare the buffered solution as close to the time of use as possible. |

| Altered Electrophysiological Recordings | The acidic solution can directly affect ion channel function and membrane potential, confounding the effects of this compound. | Perfuse the experimental preparation with a buffered control solution to establish a stable baseline before introducing the buffered this compound solution. |

| Degradation of this compound | This compound, especially in its uncharged form at higher pH, may be less stable over time.[2] | Use freshly prepared buffered solutions. For longer-term experiments, consider a perfusion system that continuously replaces the experimental solution. |

Frequently Asked Questions (FAQs)

1. Why are this compound solutions acidic?

This compound is a weak base and is typically formulated as a hydrochloride salt to increase its water solubility and shelf-life.[2] This results in an acidic solution, often with a pH between 3.5 and 5.5 for commercial local anesthetic preparations.[2]

2. What is the pKa of this compound and why is it important?

The pKa of the basic form of this compound is approximately 8.91. The pKa is the pH at which 50% of the drug is in its charged (cationic) form and 50% is in its uncharged (base) form. This is critical because the uncharged form is more lipid-soluble and readily crosses cell membranes to reach its site of action, while the charged form is more active at the sodium channel binding site.

3. How does the acidity of the this compound solution affect its mechanism of action?

The acidic pH of the solution means that a larger proportion of the this compound molecules are in their charged, water-soluble form. This can slow the onset of action as less of the uncharged form is available to diffuse across the nerve membrane. Once in the more alkaline environment of the tissue, the equilibrium shifts, and more of the charged, active form becomes available to block sodium channels.

4. What are the potential consequences of using unbuffered this compound in my experiments?

Using unbuffered, acidic this compound can lead to several issues:

-

Reduced cell or tissue viability: The low pH can be cytotoxic, especially in sensitive preparations like primary neuron cultures.

-

Altered physiological responses: The acidity itself can affect ion channel function, leading to experimental artifacts.

-

Inconsistent results: The buffering capacity of your experimental preparation can vary, leading to unpredictable changes in the local pH and, consequently, the drug's effect.

5. What is the recommended procedure for buffering this compound solutions?

A common method for buffering local anesthetics is to add a sterile solution of 8.4% sodium bicarbonate. A starting point is a 1:10 ratio of 8.4% sodium bicarbonate to your this compound solution. For example, add 0.1 mL of 8.4% sodium bicarbonate to 1 mL of your this compound stock solution. It is crucial to measure the final pH of the solution with a calibrated pH meter and adjust as necessary to reach the desired physiological pH (typically 7.2-7.4).

6. How long is a buffered this compound solution stable?

Buffered local anesthetic solutions are generally less stable than their acidic counterparts and should be prepared fresh for each experiment. If a vasoconstrictor like epinephrine is included, its stability is also pH-dependent and decreases at a more alkaline pH. It is recommended to use buffered solutions immediately after preparation.

7. Are there any known degradation products of this compound?

One study has developed a stability-indicating method for this compound hydrochloride and mentions the presence of a degradation product. The exact degradation pathways under acidic and alkaline conditions are not fully elucidated in the provided search results. For long-term or critical studies, it is advisable to consult specialized literature on drug stability and degradation.

Experimental Protocols

Protocol 1: Preparation of Buffered this compound for Cell Culture Experiments

-

Materials:

-

This compound hydrochloride stock solution

-

Sterile 8.4% sodium bicarbonate solution

-

Sterile, pH-calibrated microelectrode

-

Sterile microcentrifuge tubes

-

Cell culture medium

-

-

Procedure:

-

Determine the final concentration of this compound needed for your experiment.

-

In a sterile microcentrifuge tube, add the required volume of your this compound stock solution.

-